molecular formula C14H20N2O B13747429 Indole, 2-(2-dimethylaminoethyl)-5-methoxy-3-methyl- CAS No. 41055-69-0

Indole, 2-(2-dimethylaminoethyl)-5-methoxy-3-methyl-

Cat. No.: B13747429
CAS No.: 41055-69-0
M. Wt: 232.32 g/mol
InChI Key: MOPJNTWIGWMXNZ-UHFFFAOYSA-N
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Description

The compound Indole, 2-(2-dimethylaminoethyl)-5-methoxy-3-methyl- is a substituted indole derivative with a dimethylaminoethyl group at position 2, a methyl group at position 3, and a methoxy group at position 4. This structure combines features of tryptamine derivatives (due to the aminoethyl side chain) and methoxy-substituted indoles, which are pharmacologically significant in modulating receptor interactions .

Properties

CAS No.

41055-69-0

Molecular Formula

C14H20N2O

Molecular Weight

232.32 g/mol

IUPAC Name

2-(5-methoxy-3-methyl-1H-indol-2-yl)-N,N-dimethylethanamine

InChI

InChI=1S/C14H20N2O/c1-10-12-9-11(17-4)5-6-14(12)15-13(10)7-8-16(2)3/h5-6,9,15H,7-8H2,1-4H3

InChI Key

MOPJNTWIGWMXNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)OC)CCN(C)C

Origin of Product

United States

Preparation Methods

Preparation Methods of Indole, 2-(2-dimethylaminoethyl)-5-methoxy-3-methyl-

General Synthetic Strategy

The synthesis of Indole, 2-(2-dimethylaminoethyl)-5-methoxy-3-methyl- generally follows a multi-step process involving:

  • Functionalization of the indole nucleus at the 3-position with a 2-(dimethylamino)ethyl chain.
  • Introduction of a methoxy group at the 5-position.
  • Methyl substitution at the 2- or 3-position depending on the regioisomer.
  • Protection and deprotection steps to control regioselectivity.
  • Final salt formation or free base isolation.

Key Synthetic Routes

Fischer Indole Synthesis and Subsequent Functionalization

A common approach involves the Fischer indole synthesis , where substituted phenylhydrazines react with appropriate aldehydes or ketones to form the indole core with desired substitutions. For example, 5-methoxy-2-methylindole derivatives can be synthesized from methoxy-substituted phenylhydrazines and methylated aldehydes.

Following indole formation, the 3-position is alkylated with 2-(dimethylamino)ethyl halides or via reductive amination using 2-(dimethylamino)acetaldehyde derivatives, yielding the 3-(2-dimethylaminoethyl) side chain.

This method was optimized in a multigram-scale synthesis of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), a closely related compound, where the Fischer indole reaction provided high yields of the free base, which was then converted to a succinate salt with high purity (99.86% by HPLC) and 49% net yield.

Use of Polyphosphoric Acid Esters and Acid Catalysis

A patented process for the preparation of 3-(2-(dimethylamino)ethyl)-N-methyl-1H-indole-5-methane sulphonamide derivatives employs polyphosphoric acid esters diluted with dichloromethane as a reaction medium and catalyst at 20–60°C. The reaction mixture typically includes hydrazino derivatives, aldehyde acetals, and acidic conditions (e.g., 2N HCl) for cyclization and side-chain introduction.

The reaction proceeds with basification (using liquid ammonia or sodium carbonate) and extraction steps to isolate the organic layer, followed by crystallization with benzoic acid or succinic acid to form stable salts. The product purity can reach 92–95% as confirmed by HPLC.

This method involves multiple purification steps, including charcoal treatment, filtration, and solvent distillation under vacuum, ensuring high purity of the final compound.

Directed Ortho Metallation and Halogenation for Indole Substitution

For selective substitution at the 2- and 3-positions of the indole ring, directed ortho metallation (DOM) techniques are employed. This involves:

  • Protection of the indole nitrogen with a phenylsulfonyl group to prevent unwanted side reactions.
  • Bromination at the 3-position using molecular bromine or N-bromosuccinimide (NBS) under controlled conditions (e.g., reflux with sodium methoxide or catalytic benzoyl peroxide).
  • Iodination at the 2-position via lithiation or metallation directed by the protecting group.

After halogenation, the substituents can be introduced by cross-coupling reactions or nucleophilic substitutions. This strategy allows for the preparation of 2- and 3-substituted indoles bearing methyl and methoxy groups, which are key intermediates for the target compound.

Detailed Reaction Conditions and Purification Protocols

Step Reagents/Conditions Temperature Time Notes Yield/Purity
Hydrazine + aldehyde acetal 4-hydrazino-N-methyl benzene methane sulphonamide hydrochloride, 4-dimethylaminobutyraldehyde diethyl acetal, 2N HCl 25–30°C 2 h Stirred aqueous mixture Completion by monitoring
Basification & extraction Liquid ammonia, dichloromethane extraction Ambient - Organic layer separated High extraction efficiency
Cyclization Polyphosphoric acid ester in dichloromethane 35–40°C 2 h Acid catalysis for ring closure High conversion
Crystallization Benzoic acid or succinic acid in acetone or ethanol 0–5°C 2 h Salt formation 60–65 g product, 92–95% purity (HPLC)
Purification Charcoal treatment, filtration, vacuum distillation Reflux or ambient 30 min to 2 h Removal of impurities High purity product
Salt to free base conversion Sodium carbonate solution, pH 9–9.5, cooling 0–5°C 1–2 h Free base isolation Dried under vacuum

Analytical and Characterization Data

  • Purity : Achieved 92–95% by high-performance liquid chromatography (HPLC) in patented processes.
  • Yield : Net yields around 49% reported for related 5-methoxyindole derivatives synthesized via Fischer indole synthesis.
  • Spectroscopy : Characterization typically includes NMR, IR, and mass spectrometry confirming substitution patterns and molecular structure.
  • Solid-state : Crystalline salts (benzoate, succinate) provide stable forms for pharmaceutical applications.

Summary and Research Findings

  • The preparation of Indole, 2-(2-dimethylaminoethyl)-5-methoxy-3-methyl- involves sophisticated synthetic sequences combining classical Fischer indole synthesis, acid-catalyzed cyclization, and selective substitution techniques.
  • Use of polyphosphoric acid esters as cyclization catalysts and acid salts (benzoate, succinate) for crystallization enhances product purity and stability.
  • Directed ortho metallation and halogenation strategies enable precise functionalization of the indole ring, critical for regioselective methyl and methoxy substitutions.
  • Multigram-scale synthesis with validated analytical methods supports clinical development of related compounds, demonstrating reproducibility and scalability.
  • Purification steps including charcoal treatment and vacuum distillation are essential to achieve pharmaceutical-grade material.

This comprehensive analysis, based on patent literature and peer-reviewed synthesis reports, provides a robust foundation for the preparation of Indole, 2-(2-dimethylaminoethyl)-5-methoxy-3-methyl- with high purity and yield suitable for research and pharmaceutical use.

Chemical Reactions Analysis

Types of Reactions: Indole, 2-(2-dimethylaminoethyl)-5-methoxy-3-methyl- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions may introduce various functional groups such as halides or amines .

Scientific Research Applications

Biological Activities

Indole derivatives, including indole, 2-(2-dimethylaminoethyl)-5-methoxy-3-methyl-, have been studied for various biological activities:

  • Anticancer Properties : Research indicates that certain indole derivatives can inhibit amyloid-beta aggregation, which is crucial in Alzheimer's disease research. These compounds have shown promise in reversing organ damage induced by anticancer drugs like cisplatin . For instance, a study demonstrated that an indole derivative could protect against cisplatin-induced hepatotoxicity and nephrotoxicity in rodent models .
  • Anti-inflammatory Effects : Indole derivatives have been recognized for their anti-inflammatory properties. Specific compounds have demonstrated significant inhibition of cyclooxygenase enzymes, which are key targets in inflammation pathways .
  • Antimicrobial Activity : Various studies have reported the antibacterial and antifungal activities of indole derivatives. Certain synthesized compounds exhibited strong cytotoxic effects against multiple human cancer cell lines while maintaining low toxicity to normal cells .

Comparative Analysis with Related Compounds

To understand the uniqueness of indole, 2-(2-dimethylaminoethyl)-5-methoxy-3-methyl-, it is beneficial to compare it with other similar compounds:

Compound NameKey FeaturesUnique Aspects
Indole, 2-(2-dimethylaminoethyl)-5-methoxy-3-methyl-Contains both methoxy and dimethylamino groupsPotential neuroprotective properties
SumatriptanUsed for migraines; similar amino groupSpecific application in migraine treatment
IsatinSimple indole derivativeServes as a precursor for various bioactive compounds
5-MethoxyindoleRetains methoxy groupSimpler structure without additional side chains

This comparison highlights how the presence of specific substituents in indole, 2-(2-dimethylaminoethyl)-5-methoxy-3-methyl-, may enhance its biological activity compared to other related compounds.

Case Studies and Research Findings

Several studies have explored the therapeutic potential of indole derivatives:

  • A study on the compound MMINA (related to indole derivatives) demonstrated its protective effects against cisplatin-induced organ damage through various biochemical markers and histopathological evaluations . This research underscores the potential of indole derivatives in mitigating side effects associated with conventional cancer therapies.
  • Another investigation focused on synthesizing novel indole-containing compounds that exhibited potent antibacterial and antioxidant activities. The findings indicated that specific structural modifications significantly impacted their efficacy against various pathogens .

Mechanism of Action

The mechanism of action of Indole, 2-(2-dimethylaminoethyl)-5-methoxy-3-methyl- involves its interaction with specific molecular targets, such as enzymes and receptors. It may act as an agonist or antagonist at serotonin receptors, influencing various physiological processes. The compound’s effects are mediated through the activation or inhibition of specific signaling pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Tryptamine Derivatives
  • 5-Methoxytryptamine (5-MeO-T): Structure: 3-(2-Aminoethyl)-5-methoxyindole. Key Differences: Lacks the 3-methyl and 2-dimethylaminoethyl groups. The primary amine in 5-MeO-T contrasts with the tertiary amine in the target compound, affecting lipophilicity and blood-brain barrier penetration .
  • 5-Methyltryptamine Hydrochloride: Structure: 3-(2-Aminoethyl)-5-methylindole hydrochloride. Key Differences: Substitutes methoxy (position 5) with methyl and replaces the dimethylaminoethyl group (position 2) with a primary amine. Functional Impact: The 5-methyl group may enhance metabolic stability compared to methoxy, while the primary amine offers different hydrogen-bonding capabilities .
Methoxy-Substituted Indoles
  • 5-Methoxy-2-methylindole-3-acetic Acid Methyl Ester: Structure: Methyl ester of 5-methoxy-2-methylindole-3-acetic acid. Key Differences: Replaces the aminoethyl side chain (position 2) with an acetic acid ester. Functional Impact: The acetic acid moiety shifts activity toward antioxidant or anti-inflammatory pathways rather than receptor binding .
  • 5-Methoxy-3-(2-diisopropylaminoethyl)indole Hydrochloride: Structure: Features a diisopropylaminoethyl group at position 2. Key Differences: Bulkier diisopropylamino group compared to dimethylamino. Functional Impact: Increased lipophilicity may enhance CNS penetration but reduce solubility.
Halogenated and Nitro Derivatives
  • 5-Fluoro-3-(2-triazolylethyl)-1H-indole: Structure: Fluorine at position 5 and a triazole-ethyl group at position 3. Functional Impact: Demonstrated antioxidant activity in ischemia models, highlighting the role of substituent polarity in therapeutic applications .
Key Reactions
  • Methoxylation : describes methoxylation via thionyl chloride-mediated conversion of carboxylic acids to acyl chlorides, followed by nucleophilic substitution. This method could apply to introducing the 5-methoxy group .
  • Aminoethyl Side Chain Introduction: Alkylation strategies, as seen in and , involve coupling dimethylaminoethyl groups to indole precursors using catalysts like iodine (yields up to 98% under optimized conditions) .
  • Methylation at Position 3 : Methyl groups are often introduced via Friedel-Crafts alkylation or using methyl halides in the presence of Lewis acids .
Yield and Purity Considerations
  • Side products are common in indole functionalization (e.g., reports TLC monitoring to isolate pure compounds).
  • Column chromatography (e.g., hexane/ethyl acetate systems) and recrystallization are standard purification methods .

Pharmacological and Physicochemical Properties

Receptor Binding
  • The dimethylaminoethyl group at position 2 mimics the side chain of serotonin and tryptamine derivatives, suggesting affinity for 5-HT receptors .
  • The 3-methyl group may reduce oxidation susceptibility compared to unsubstituted indoles, enhancing metabolic stability .
Antioxidant Activity
  • Methoxy and methyl groups at positions 5 and 3, respectively, could synergize to scavenge free radicals, as seen in structurally related antioxidants (e.g., and ) .
LogP and Solubility
  • The dimethylaminoethyl group increases LogP compared to primary amines (e.g., 5-MeO-T), favoring membrane permeability but requiring salt formation (e.g., hydrochloride) for aqueous solubility .

Biological Activity

Indole derivatives, including Indole, 2-(2-dimethylaminoethyl)-5-methoxy-3-methyl- , have garnered significant attention in medicinal chemistry due to their diverse biological activities. This compound is characterized by its unique structure that includes a methoxy group and a dimethylaminoethyl substituent, which influence its reactivity and biological interactions.

Overview of Biological Activities

Indole derivatives are known for a variety of biological activities such as:

  • Antimicrobial : Many indole compounds exhibit activity against various bacterial and fungal strains.
  • Anti-inflammatory : Some derivatives have been shown to reduce inflammation markers in vitro and in vivo.
  • Anticancer : Certain indoles demonstrate potential in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

Specifically, Indole, 2-(2-dimethylaminoethyl)-5-methoxy-3-methyl- has been noted for its potential neuroprotective properties and its ability to inhibit amyloid-beta aggregation, which is crucial in Alzheimer's disease research .

The biological activity of this compound can be attributed to several mechanisms:

  • Electrophilic Substitution Reactions : The presence of the methoxy group enhances nucleophilicity at the 3-position of the indole ring, facilitating various electrophilic reactions that can lead to the formation of biologically active metabolites.
  • Inhibition of Enzymes : Studies have shown that indole derivatives can inhibit key enzymes involved in disease pathways, such as monoamine oxidases, which are implicated in neurodegenerative diseases .
  • Pharmacophore Modeling : Research utilizing pharmacophore modeling has provided insights into how these compounds interact with target proteins, enhancing our understanding of their structure-activity relationships (SAR) .

Anticancer Activity

A study evaluated the anticancer potential of various indole derivatives, including those structurally similar to Indole, 2-(2-dimethylaminoethyl)-5-methoxy-3-methyl- . The results indicated that certain derivatives exhibited significant cytotoxicity against HeLa cervical adenocarcinoma cells with IC50 values ranging from sub-micromolar to micromolar concentrations .

Compound NameIC50 Value (µM)Mechanism of Action
Indole Derivative A9.73Induces apoptosis via mitochondrial pathway
Indole Derivative B15.5Inhibits cell proliferation through G1 phase arrest

Neuroprotective Effects

Research focusing on the neuroprotective properties of indole derivatives highlighted their ability to inhibit amyloid-beta aggregation. Compounds were tested for their efficacy using a range of concentrations, with notable findings indicating that certain derivatives could significantly reduce aggregation compared to controls .

Compound NameIC50 Value (µM)Target
Indole Derivative C25Amyloid-beta aggregation
Indole Derivative D50Tau protein aggregation

Structure-Activity Relationship (SAR)

The structural features of Indole, 2-(2-dimethylaminoethyl)-5-methoxy-3-methyl- play a crucial role in its biological activity. The methoxy group is known to enhance solubility and bioavailability, while the dimethylaminoethyl group may confer basicity that facilitates interaction with biological targets. Comparative analysis with other indole derivatives reveals that variations in substituents can lead to significant differences in pharmacological profiles .

Q & A

Q. Methodological Approach :

  • Cross-validate using ¹³C NMR, DEPT, and HSQC to assign quaternary carbons.
  • Compare experimental data with computational (DFT) predictions for ambiguous cases.

What purification strategies are effective for isolating 2-(2-dimethylaminoethyl)-substituted indoles?

Basic Research Question

  • Liquid-liquid extraction : Use ethyl acetate to separate polar byproducts (e.g., unreacted azides) from the target compound .
  • Chromatography : Silica gel columns with gradient elution (e.g., hexane → EtOAc) resolve closely related indole analogs.
  • Recrystallization : Hot water or ethanol recrystallization removes hydrophilic impurities, as seen in for dimethoxyindole derivatives .

How do substituents (e.g., methoxy, dimethylaminoethyl) influence the compound’s interaction with biological targets?

Advanced Research Question
While direct pharmacological data for this compound is limited, structural analogs suggest:

  • Methoxy groups : Enhance lipid solubility and serotonin receptor binding (e.g., 5-HT₂A/2C) due to electron-donating effects .
  • Dimethylaminoethyl side chains : Increase basicity, potentially improving blood-brain barrier penetration .
  • SAR Studies : Modifying the 3-methyl group () could sterically hinder receptor binding, requiring molecular docking simulations to assess .

What analytical techniques are critical for distinguishing regioisomers in indole synthesis?

Advanced Research Question

  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₁₃H₁₈N₂O) and rules out isobaric impurities .
  • 2D NMR (COSY, NOESY) : Resolves overlapping signals; NOE correlations identify proximal substituents (e.g., methoxy vs. methyl groups) .
  • X-ray Diffraction : provides unambiguous proof of regiochemistry in bis-indole derivatives .

Why might yields vary in copper-catalyzed syntheses of similar indole derivatives?

Basic Research Question
Yield discrepancies (e.g., 42% in vs. higher yields in other studies) can result from:

  • Catalyst loading : Excess CuI may promote side reactions (e.g., Glaser coupling).
  • Oxygen sensitivity : Degradation of intermediates under aerobic conditions reduces efficiency.
  • Workup protocols : Incomplete extraction or column overloading lowers recovery.

Q. Optimization Strategy :

  • Use inert atmospheres (N₂/Ar) and degassed solvents.
  • Screen catalyst ratios (e.g., CuI:ligand = 1:2) to balance activity and side reactions.

How can computational methods aid in predicting the bioactivity of this indole derivative?

Advanced Research Question

  • Molecular Docking : Simulate binding to serotonin receptors (e.g., 5-HT₃) using crystal structures from the PDB .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with experimental IC₅₀ values from analogs .
  • ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP = ~2.5 for this compound) .

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